
4-(Azidomethyl)benzonitrile
Overview
Description
4-(Azidomethyl)benzonitrile is an organic compound with the molecular formula C8H6N4. It is a derivative of benzonitrile, where a methyl group (CH3) with an azide group (N3) is attached to the fourth position of the benzene ring . This compound is a valuable intermediate used in organic synthesis for various applications in scientific research.
Mechanism of Action
Target of Action
4-(Azidomethyl)benzonitrile is a synthetic compound that has been studied for its potential antifungal activities
Mode of Action
It’s known that the compound is synthesized by adding aqueous sodium azide to 4-cyanobenzyl bromide . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
A study suggests that azido and cyano transitions within biological systems can be spectrally isolated from other congested regions of the ir spectrum
Result of Action
It’s known that the compound has potential antifungal activities . The specific molecular and cellular effects of this compound’s action require further investigation.
Action Environment
It’s known that the compound is stable in a solution of tert-butyl methyl ether
Biochemical Analysis
Biochemical Properties
4-(Azidomethyl)benzonitrile plays a significant role in biochemical reactions due to its reactive azido group. This group can participate in cycloaddition reactions, particularly with alkynes, to form triazoles. These reactions are often catalyzed by copper(I) ions, making this compound a valuable reagent in bioconjugation and labeling studies. The compound interacts with enzymes and proteins that facilitate these cycloaddition reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes .
Cellular Effects
In cellular environments, this compound can influence various cellular processes. It has been observed to affect cell signaling pathways by modifying proteins through click chemistry reactions. This modification can alter protein function, localization, and interactions, thereby impacting gene expression and cellular metabolism. Studies have shown that this compound can be used to label and track biomolecules within cells, providing insights into cellular dynamics and functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through the azido group. This group can form covalent bonds with alkynes in the presence of a copper(I) catalyst, resulting in the formation of stable triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for studying molecular interactions and enzyme activities. The compound can inhibit or activate enzymes by covalently modifying their active sites, leading to changes in their catalytic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used for labeling and tracking purposes. Its stability and reactivity make it suitable for long-term experiments, provided that appropriate storage conditions are maintained .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound is generally well-tolerated and can be used for labeling and tracking studies without significant adverse effects. At higher doses, it can exhibit toxic effects, including cytotoxicity and disruption of normal cellular functions. Studies in animal models have shown that there is a threshold dose beyond which the compound’s toxicity increases significantly, necessitating careful dosage optimization for experimental applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include its conversion to triazole derivatives through cycloaddition reactions. These reactions are catalyzed by enzymes such as copper(I) ions, which facilitate the formation of stable triazole linkages. The compound can also interact with other metabolic enzymes, affecting metabolic flux and metabolite levels. Its role in these pathways highlights its importance in biochemical research and applications .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its effectiveness in labeling and tracking studies, as it needs to reach target biomolecules to exert its effects .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with cellular components and post-translational modifications. The compound can be directed to specific compartments or organelles through targeting signals, where it can modify proteins and other biomolecules. This localization is essential for its role in studying cellular processes and dynamics, as it allows for precise labeling and tracking of subcellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Azidomethyl)benzonitrile involves the nucleophilic substitution reaction of 4-(bromomethyl)benzonitrile with sodium azide. The resulting product is then purified using column chromatography. The reaction typically takes place in a solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
4-(Azidomethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution:
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used in the nucleophilic substitution reaction to introduce the azide group.
Dimethylformamide (DMF): Commonly used as a solvent in these reactions.
Major Products
Scientific Research Applications
Medicinal Chemistry
4-(Azidomethyl)benzonitrile is primarily utilized in the synthesis of various bioactive compounds. Its azide group facilitates the formation of 1,2,3-triazoles via click chemistry, which are known for their biological activities.
- Antifungal Activity : Research has demonstrated that derivatives of this compound exhibit antifungal properties. For instance, compounds synthesized from this precursor have shown significant efficacy against Colletotrichum lagenarium and Botrytis cinerea, both of which are problematic pathogens in agriculture . In a study, certain derivatives displayed up to 90% efficacy against these fungi, outperforming conventional fungicides like carbendazim .
- Antitumor Activity : The compound has also been explored for its potential antitumor properties. Amidines derived from this compound have been investigated for their ability to inhibit tumor cell growth, showcasing promising results in preliminary studies .
Material Science
In material science, this compound serves as a precursor for the development of new materials with specific properties.
- Click Chemistry Applications : The azide functionality allows for efficient coupling reactions with alkynes to form stable triazole linkages. This is particularly useful in developing polymeric materials with enhanced mechanical properties and functional characteristics . For example, it has been used to create hydrogels and other polymeric networks that have applications in drug delivery systems.
- Catalysis : The compound has been employed in catalytic systems involving copper-catalyzed azide-alkyne cycloadditions (CuAAC), which are pivotal in synthesizing complex organic molecules . The efficiency of these reactions can lead to the rapid assembly of diverse molecular architectures.
Environmental Applications
Recent studies have indicated potential applications of this compound derivatives in environmental science.
- Antifouling Agents : Compounds derived from this compound have been tested for their ability to inhibit biofilm formation by marine organisms. Such antifouling agents are critical in reducing the ecological impact of marine coatings and improving the longevity of marine vessels .
Data Table: Summary of Applications
Application Area | Specific Use Case | Efficacy/Outcome |
---|---|---|
Medicinal Chemistry | Antifungal agents | Up to 90% efficacy against specific fungi |
Antitumor activity | Inhibition of tumor cell growth | |
Material Science | Polymer synthesis through click chemistry | Enhanced mechanical properties |
Catalytic reactions | Efficient synthesis of complex organic molecules | |
Environmental Science | Antifouling agents | Reduction in biofilm formation |
Case Studies
- Antifungal Study : A study published in a peer-reviewed journal highlighted the synthesis of several benzamidine derivatives from this compound, demonstrating significant antifungal activity against C. lagenarium and B. cinerea at concentrations as low as 200 μg/mL .
- Material Development : Research on polymeric materials utilizing click chemistry with this compound showed that the resulting hydrogels exhibited improved drug release profiles compared to traditional systems, indicating a promising avenue for future drug delivery applications .
- Environmental Impact : A recent study explored the use of azide derivatives as eco-friendly antifouling agents, showing that they significantly reduced fouling biomass without harming non-target species, thereby supporting sustainable practices in marine industries .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, which lacks the azide group.
4-(Bromomethyl)benzonitrile: A precursor in the synthesis of 4-(Azidomethyl)benzonitrile.
4-Cyanobenzyl Azide: Another name for this compound.
Uniqueness
This compound is unique due to the presence of both the azide and nitrile groups on the aromatic ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis and various scientific research applications.
Biological Activity
4-(Azidomethyl)benzonitrile is a compound of significant interest in medicinal chemistry and chemical biology due to its unique structural features and reactivity. This article explores its biological activity, synthesis, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound (CHN) is characterized by an azide group (-N₃) attached to a benzonitrile moiety. The presence of the azide group allows for various chemical transformations, particularly cycloaddition reactions that can lead to the formation of stable triazoles, which are known for their biological activities .
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromomethylbenzonitrile with sodium azide. This reaction is often conducted in acetone at room temperature, yielding the azide derivative with high efficiency (up to 97% yield) . The following reaction scheme illustrates this transformation:
- Starting Material : 4-bromomethylbenzonitrile
- Reagent : Sodium azide
- Solvent : Acetone
- Conditions : Room temperature for 24 hours
- Product : this compound
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of compounds related to this compound. For instance, a compound featuring a similar para-benzonitrile moiety showed significant cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), DU145 (prostate carcinoma), and HepG2 (liver carcinoma). The inhibition rates were reported to be between 99.93% and 100.39%, with IC₅₀ values ranging from 6.92 to 8.99 μM, indicating potent antitumor properties .
Antifungal Activity
The antifungal activity of amidine derivatives related to azido compounds has also been investigated. In vitro tests demonstrated that certain derivatives exhibited substantial inhibition rates against fungal strains such as C. lagenarium and B. cinerea. For example, compounds derived from similar structures showed inhibition rates exceeding 60% at concentrations of 200 μg/mL .
The biological activity of this compound can be attributed to its ability to undergo cycloaddition reactions, forming stable triazole derivatives that can interact with biological targets. The azide group is particularly reactive and can facilitate the formation of covalent bonds with biomolecules, potentially leading to altered biological functions .
Case Studies and Research Findings
Several studies have explored the applications of azido compounds in drug discovery:
- Case Study 1 : A study on a related compound indicated that it binds effectively to the farnesyltransferase receptor, suggesting a mechanism for its antitumor effects through disruption of cancer cell signaling pathways .
- Case Study 2 : Research into antifungal activities revealed that modifications on the azido group significantly influenced the efficacy against specific fungal pathogens, highlighting the importance of structural optimization in drug design .
Data Summary
The following table summarizes key findings related to the biological activity of compounds associated with this compound:
Compound Type | Activity Type | Inhibition Rate (%) | IC₅₀ (μM) | Cell Lines/Fungi Tested |
---|---|---|---|---|
Azido derivatives | Antitumor | 99.93 - 100.39 | 6.92 - 8.99 | A549, MCF-7, DU145, HepG2 |
Amidines | Antifungal | >60 | N/A | C. lagenarium, B. cinerea |
Properties
IUPAC Name |
4-(azidomethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-5-7-1-3-8(4-2-7)6-11-12-10/h1-4H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVIVHINAVAKKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454177 | |
Record name | 4-(azidomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84466-87-5 | |
Record name | 4-(azidomethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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